![molecular formula C15H16N2O5S2 B6119613 [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid
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Overview
Description
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB is a derivative of 5-thio-2-nitrobenzoic acid and is commonly used as a reagent for the determination of sulfhydryl groups in proteins and other biological molecules.
Mechanism of Action
The mechanism of action of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid involves the reaction between the thiol group of cysteine residues in proteins and the nitro group of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid. This reaction produces a mixed disulfide bond between the protein and [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid, which results in the release of 5-thio-2-nitrobenzoic acid. The released 5-thio-2-nitrobenzoic acid can be quantified by spectrophotometry, which allows for the determination of the number of sulfhydryl groups in the protein.
Biochemical and Physiological Effects:
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid has no direct biochemical or physiological effects on living organisms. However, it has been used to study the structure and function of proteins, enzymes, and other biological molecules, which can have significant biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in lab experiments include its high sensitivity, specificity, and ease of use. [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid is also relatively inexpensive and widely available. The limitations of using [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in lab experiments include its potential interference with other thiol-containing compounds and the need for careful control of reaction conditions.
Future Directions
For the use of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in scientific research include the development of new methods for the determination of sulfhydryl groups in proteins and other biological molecules. The use of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in combination with other reagents and techniques may also lead to new insights into the structure and function of proteins and other biological molecules. Additionally, the development of new derivatives of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid may lead to improved sensitivity and specificity for the determination of sulfhydryl groups.
Synthesis Methods
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid can be synthesized by reacting 5-thio-2-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal and phenylglycine in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by spectroscopic methods.
Scientific Research Applications
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid has been widely used in scientific research as a reagent for the determination of sulfhydryl groups in proteins and other biological molecules. The reaction between [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid and sulfhydryl groups produces a yellow-colored product that can be quantified by spectrophotometry. This method has been used to study the structure and function of proteins, enzymes, and other biological molecules.
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-17(2)24(21,22)11-8-12(23-9-11)14(18)16-13(15(19)20)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFOOWVZXPXWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid |
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